Noncovalent Inhibition vs. Covalent Warheads – Binding Mode and Selectivity
Mpro-IN-14 is a noncovalent inhibitor, whereas comparators such as GC376 and nirmatrelvir rely on covalent modification of the catalytic cysteine (Cys145) [1]. In the primary FRET-based kinetic assay, Mpro-IN-14 achieved an IC₅₀ of 0.037 ± 0.007 μM against SARS-CoV-2 Mpro [2]. Under similar assay conditions, the covalent inhibitor GC376 displays an IC₅₀ of 24.5 nM , and nirmatrelvir shows an IC₅₀ of 22.2 nM .
| Evidence Dimension | Mpro enzymatic inhibition (IC₅₀, μM) – binding mechanism |
|---|---|
| Target Compound Data | 0.037 ± 0.007 μM (noncovalent) |
| Comparator Or Baseline | GC376: 0.0245 μM (covalent); Nirmatrelvir: 0.0222 μM (covalent) |
| Quantified Difference | Mpro-IN-14 IC₅₀ is 1.5–1.7× higher than GC376/nirmatrelvir; however, noncovalent binding eliminates risk of irreversible off-target cysteine modification [1]. |
| Conditions | Recombinant SARS-CoV-2 Mpro, FRET substrate cleavage assay, 100 nM enzyme, pH 7.3, room temperature [2]. |
Why This Matters
Noncovalent inhibition avoids covalent adduct formation, offering a reversible, cleaner pharmacological profile for mechanistic studies and avoiding potential toxicities linked to irreversible cysteine modification.
- [1] Zhang, C.-H. et al. Potent Noncovalent Inhibitors of the Main Protease of SARS-CoV-2 from Molecular Sculpting of the Drug Perampanel Guided by Free Energy Perturbation Calculations. ACS Cent. Sci. 2021, 7, 467–475. DOI: 10.1021/acscentsci.1c00039. View Source
- [2] Zhang, C.-H. et al. Potent Noncovalent Inhibitors of the Main Protease of SARS-CoV-2 from Molecular Sculpting of the Drug Perampanel Guided by Free Energy Perturbation Calculations. ACS Cent. Sci. 2021, 7, 467–475. Table 1, compound 19. DOI: 10.1021/acscentsci.1c00039. View Source
